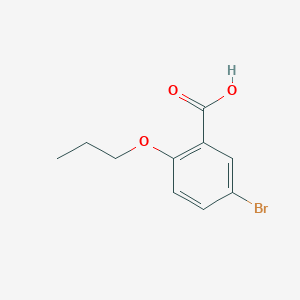
5-Bromo-2-propoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-propoxybenzoic acid is a brominated benzoic acid derivative with a propoxy substituent. While the provided papers do not directly discuss 5-Bromo-2-propoxybenzoic acid, they do provide insights into similar brominated benzoic acid compounds and their properties, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives typically involves halogenation reactions. For instance, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid was achieved by brominating 3,5-dihydroxybenzoic acid . Similarly, 5-bromo-2-iodobenzoic acid derivatives were synthesized through condensation reactions . These methods suggest that 5-Bromo-2-propoxybenzoic acid could be synthesized by introducing a propoxy group to a suitable brominated benzoic acid precursor through nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by the presence of a bromine atom, which can influence the overall geometry and reactivity of the molecule. For example, the uranyl coordination polymer with 3-bromo-5-iodobenzoic acid features halogen-bonding interactions . The presence of halogen atoms in these compounds can lead to unique structural motifs and supramolecular assemblies.
Chemical Reactions Analysis
Brominated benzoic acids participate in various chemical reactions. The 2-bromobenzoic acids have been used as building blocks for constructing spirobenzolactones and spirobenzolactams through free radical reactions . Additionally, 5-bromo-2-iodobenzoic acid derivatives have been involved in bioactivity studies, indicating their potential in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives can be diverse. For example, lanthanide complexes with 2-bromo-5-methoxybenzoic acid exhibit luminescence and thermodynamic properties . The vibrational and electronic properties of 2-amino-5-bromobenzoic acid were studied using FT-IR, FT-Raman, UV spectra, and DFT calculations . These studies provide a foundation for understanding the properties of 5-Bromo-2-propoxybenzoic acid, which may exhibit similar spectroscopic features and reactivity patterns.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity Analysis : A study by Carmo et al. (2005) explored the metabolic pathways of related bromo compounds, providing insights into their metabolism and potential toxic effects in humans and other species. This research is crucial for understanding the biological processing and safety profile of such compounds (Carmo et al., 2005).
Synthesis and Pharmacological Potential : Research by Högberg et al. (1990) focused on the synthesis of 5-substituted derivatives, including those of 5-Bromo-2-propoxybenzoic acid, examining their properties as potential antipsychotic agents. This study contributes to the understanding of the compound's chemical synthesis and its potential application in pharmacology (Högberg et al., 1990).
Preclinical Pharmacokinetics and Toxicity : A 2021 study by Gutiérrez-Sánchez et al. investigated a new derivative of 5-Bromo-2-propoxybenzoic acid, analyzing its pharmacokinetics and acute toxicity in rats. This research is significant for its implications in drug development and safety evaluation (Gutiérrez-Sánchez et al., 2021).
Chemical Synthesis and Biological Activity : Khalifa et al. (1982) reported on the synthesis of bromo derivatives of benzoic acid, which includes methods potentially applicable to 5-Bromo-2-propoxybenzoic acid. Understanding these synthetic pathways is essential for the development of new compounds with desired biological activities (Khalifa et al., 1982).
Herbicide Resistance in Plants : A study by Stalker et al. (1988) explored the use of a gene that confers resistance to bromoxynil, a herbicide, in transgenic tobacco plants. This research provides a perspective on the agricultural applications of bromo compounds and their derivatives (Stalker et al., 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-propoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKNXSROQAGMTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399246 |
Source


|
| Record name | 5-bromo-2-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-propoxybenzoic acid | |
CAS RN |
60783-91-7 |
Source


|
| Record name | 5-Bromo-2-propoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60783-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



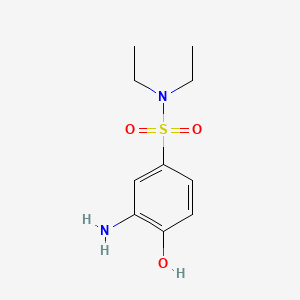
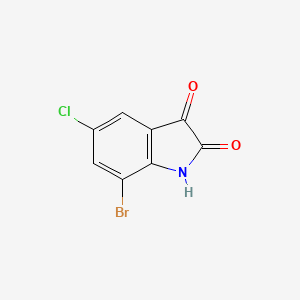
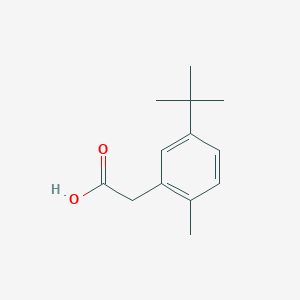
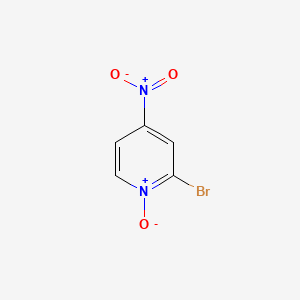
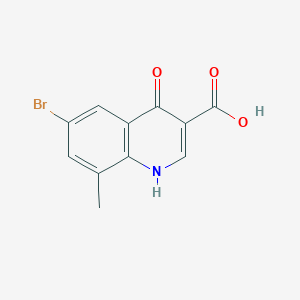
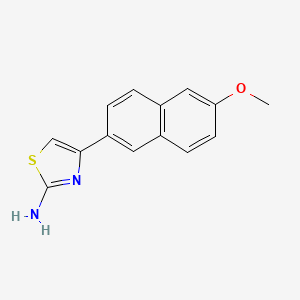


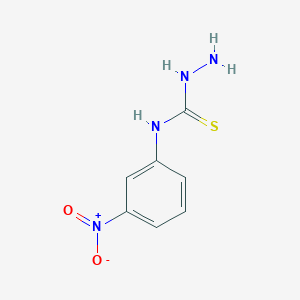
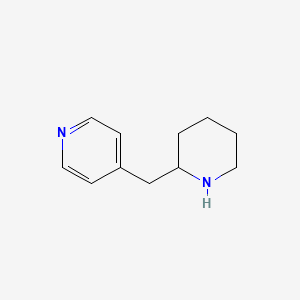
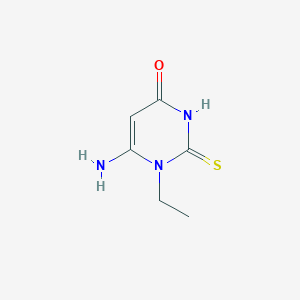
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)